1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-dione class, characterized by a fused bicyclic core with a seven-membered cyclohepta ring. Key structural features include:
- Substituents: A 2-chlorobenzyl group at position 1 and a 4-chlorophenyl group at position 2.
- Synthesis: Prepared through alkylation of a thieno[2,3-d]pyrimidine precursor with 2-chlorobenzyl halides under reflux in acetone, followed by recrystallization (see ).
Properties
CAS No. |
865655-41-0 |
|---|---|
Molecular Formula |
C24H20Cl2N2O2S |
Molecular Weight |
471.4 |
IUPAC Name |
4-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C24H20Cl2N2O2S/c25-16-10-12-17(13-11-16)28-22(29)21-18-7-2-1-3-9-20(18)31-23(21)27(24(28)30)14-15-6-4-5-8-19(15)26/h4-6,8,10-13H,1-3,7,9,14H2 |
InChI Key |
JBZFVDLPFVOWPL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities due to the presence of multiple functional groups and heterocycles. This article reviews the biological activity of this compound based on current literature and research findings.
Chemical Structure and Properties
The compound features:
- A cycloheptathieno-pyrimidine core.
- Substituents including chlorobenzyl and chlorophenyl groups.
The presence of these groups may influence its interaction with biological targets, enhancing its pharmacological profile.
Anticonvulsant Activity
Research indicates that related compounds within the same chemical family exhibit anticonvulsant properties. For instance, studies on N'-benzyl 2-amino acetamides demonstrated effective seizure control in animal models with ED50 values lower than traditional anticonvulsants like phenobarbital . It is hypothesized that similar mechanisms may apply to the compound .
Antidepressant and Anxiolytic Effects
Compounds with structural similarities have shown dual activity in central nervous system (CNS) modulation. Some derivatives have demonstrated both antidepressant and anxiolytic effects in animal models. For example, certain chlorobenzyl derivatives exhibited significant activity against convulsions induced by pentylenetetrazol, suggesting potential applications in treating anxiety disorders .
Enzyme Inhibition
The compound’s potential as an enzyme inhibitor has been explored through docking studies. These studies suggest strong interactions with key amino acids in target enzymes such as acetylcholinesterase and urease, indicating possible applications in neurodegenerative diseases and gastrointestinal disorders .
Case Studies
- Anticonvulsant Study : A series of studies evaluated the anticonvulsant activities of various benzyl-substituted pyrimidines. The results indicated that compounds similar to our target showed significant CNS activity with varying degrees of stimulation and depression effects depending on their substituents.
- Antimicrobial Activity : Compounds bearing similar structures were tested for antimicrobial efficacy against several bacterial strains. Results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting the potential for developing new antibiotics from this class of compounds .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Chlorine substituents enhance biological activity by increasing lipophilicity and improving binding interactions with biological targets.
- The presence of a benzyl group appears to be crucial for maintaining activity across various assays.
Research Findings Summary Table
Comparison with Similar Compounds
Cyclopenta vs. Cyclohepta Systems
- 3-Benzyl-1-[(4-chlorophenyl)methyl]-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione (C258-0428) Structure: Cyclopenta ring (5-membered) instead of cyclohepta. Properties: Lower molecular weight (422.93 vs. ~470 for the target compound) and reduced logP (5.94 vs. ~6.5 estimated for the target), suggesting decreased hydrophobicity . Impact: Smaller ring size may limit binding to bulkier enzyme pockets (e.g., EGFR’s ATP-binding site) .
Pyrano-Fused Systems
- 3-(4-Chlorophenyl)-6,6-dimethyl-1-(2-phenylethyl)-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione Structure: Incorporates a pyrano ring (oxygen-containing 6-membered ring). Properties: Increased polarity (polar surface area ~45 Ų vs.
Substituent Modifications
Halogenation Patterns
- 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Structure: Replaces 2-chlorobenzyl with a fluorobenzyl group and adds an oxadiazole ring. Properties: Fluorine’s electronegativity enhances metabolic stability but reduces logD (5.0 vs. ~6.5 for the target) . Activity: Oxadiazole may engage in π-π stacking or hydrogen bonding, improving selectivity for kinases like VEGFR-2 .
Aromatic vs. Aliphatic Substituents
- 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (A4) Structure: Lacks the chlorobenzyl groups but includes a 4-hydroxyphenyl moiety. Properties: Higher solubility (logSw -5.0 vs. -6.3 for the target) due to the hydroxyl group, but reduced cell permeability .
Pharmacological and Physicochemical Properties
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Cyclization of thiophene-carboxylate precursors to form the thieno-pyrimidine core .
- Substitution reactions using 2-chlorobenzyl chloride and 4-chlorophenyl derivatives under reflux in aprotic solvents (e.g., acetonitrile) to introduce substituents .
- Purification via column chromatography or recrystallization to achieve >95% purity . Key factors include temperature control (70–120°C), catalyst selection (e.g., KCO), and solvent polarity .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry .
- X-ray crystallography for resolving the fused cyclohepta-thienopyrimidine core and dihedral angles between aromatic rings .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to explore its activity?
- Enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarity to bioactive thieno-pyrimidines .
- Antimicrobial testing against Gram-positive/negative strains, as chloro-substituted analogs show moderate activity .
- Cytotoxicity profiling using cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
Advanced Research Questions
Q. How do reaction mechanisms differ when introducing electron-withdrawing vs. electron-donating substituents?
- Electron-withdrawing groups (e.g., -Cl) stabilize intermediates via resonance, favoring nucleophilic aromatic substitution .
- Electron-donating groups (e.g., -OCH) require harsher conditions (e.g., Lewis acids like AlCl) for electrophilic substitution . Computational studies (DFT) can model charge distribution and transition states .
Q. How can contradictory data in biological activity studies be resolved?
- Systematic SAR studies : Compare analogs with single substituent changes (e.g., 4-Cl vs. 4-F phenyl groups) to isolate pharmacophores .
- Meta-analysis of bioactivity datasets to identify trends in logP, polar surface area, and binding affinity .
- Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) to confirm target engagement .
Q. What strategies improve selectivity in kinase inhibition assays?
- Molecular docking to map interactions with ATP-binding pockets and identify key residues (e.g., gatekeeper mutations) .
- Scaffold hopping : Replace the cyclohepta ring with smaller carbocycles to reduce off-target effects .
- Prodrug design to enhance tissue-specific activation .
Q. How can computational modeling predict metabolic stability?
- ADMET prediction tools (e.g., SwissADME) to estimate CYP450 metabolism and bioavailability .
- MD simulations of liver microsome interactions to identify vulnerable sites for demethylation or oxidation .
- In silico metabolite generation using software like Meteor Nexus .
Methodological Challenges & Solutions
Q. How to address low yields in final cyclization steps?
- Optimize solvent polarity (e.g., switch from DMF to THF) to stabilize transition states .
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Introduce protecting groups for sensitive functional groups (e.g., -NH in pyrimidine) .
Q. What techniques resolve stereochemical ambiguity in the cyclohepta ring?
- Chiral HPLC with cellulose-based columns to separate enantiomers .
- VCD (Vibrational Circular Dichroism) spectroscopy for absolute configuration determination .
Q. How to design in vivo studies balancing efficacy and toxicity?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
- Dose-ranging studies to establish MTD (maximum tolerated dose) and therapeutic index .
- Biomarker monitoring (e.g., liver enzymes) to detect early toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
